molecular formula C21H23ClN2O4 B6562500 N'-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091059-26-5

N'-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

Cat. No. B6562500
CAS RN: 1091059-26-5
M. Wt: 402.9 g/mol
InChI Key: DSWNFCZNINWLTF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide, commonly referred to as N-CP-MOPE, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as N-substituted ethanediamides, which are characterized by their ability to form stable complexes with metal ions. N-CP-MOPE has been studied for its potential to act as a ligand for metal ions, as well as its potential to be used in a variety of biochemical and physiological processes.

Scientific Research Applications

N-CP-MOPE has been used in a variety of scientific research applications. It has been studied for its ability to act as a ligand for metal ions, such as copper, zinc, and nickel. It has also been used in studies of enzyme inhibition, protein-protein interactions, and molecular recognition. Additionally, it has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of nucleic acids.

Mechanism of Action

N-CP-MOPE acts as a ligand for metal ions by forming a stable complex with the metal. This complex is formed by the coordination of the nitrogen atoms of the ethanediamide group with the metal ion. The nitrogen atoms of the ethanediamide group can also interact with other molecules, such as proteins and nucleic acids, which can affect the structure and function of those molecules.
Biochemical and Physiological Effects
N-CP-MOPE has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to affect the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. Additionally, it has been shown to affect the activity of the enzyme adenylate cyclase, which is involved in the synthesis of cyclic adenosine monophosphate.

Advantages and Limitations for Lab Experiments

N-CP-MOPE has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a highly stable compound, which makes it an ideal choice for use in experiments that require long-term storage. However, N-CP-MOPE has some limitations for use in laboratory experiments. It is a relatively small molecule, which can make it difficult to detect in some experiments. Additionally, its ability to form stable complexes with metal ions can make it difficult to use in experiments that involve metal ion binding.

Future Directions

N-CP-MOPE has a wide range of potential applications, and there are many potential future directions for its use. Some potential future directions include further studies of its ability to act as a ligand for metal ions, studies of its ability to interact with proteins and nucleic acids, and studies of its potential to be used in drug design. Additionally, studies of its potential to be used in the development of novel therapeutic agents and studies of its potential to be used in the development of new materials are potential future directions.

Synthesis Methods

N-CP-MOPE can be synthesized using a two-step process. The first step involves the reaction of 2-chlorophenylboronic acid with 2-methoxyphenylacetone in the presence of a palladium catalyst and a base. This reaction produces a boronate ester, which is then reacted with ethylenediamine in the presence of a base to produce N-CP-MOPE.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-18-9-5-2-6-15(18)21(10-12-28-13-11-21)14-23-19(25)20(26)24-17-8-4-3-7-16(17)22/h2-9H,10-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWNFCZNINWLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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